Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine

Description

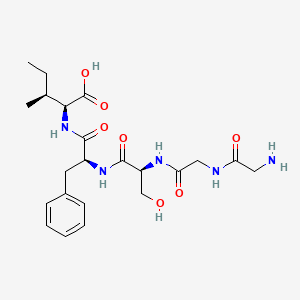

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine (sequence: Gly-Gly-Ser-Phe-Ile) is a synthetic pentapeptide comprising glycine (Gly), serine (Ser), phenylalanine (Phe), and isoleucine (Ile).

- Molecular formula: Likely $ \text{C}{23}\text{H}{34}\text{N}6\text{O}8 $ (calculated based on amino acid residues).

- Molecular weight: Approximately 550–560 g/mol (estimated).

Key structural features include:

- N-terminal glycine dimer (Gly-Gly): Enhances flexibility and solubility.

- Serine (Ser): Introduces a hydroxyl group, enabling hydrogen bonding or post-translational modifications like phosphorylation.

- Phenylalanine (Phe): Contributes hydrophobicity and aromaticity.

- C-terminal isoleucine (Ile): Adds branching and hydrophobic character.

Properties

CAS No. |

918527-89-6 |

|---|---|

Molecular Formula |

C22H33N5O7 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C22H33N5O7/c1-3-13(2)19(22(33)34)27-20(31)15(9-14-7-5-4-6-8-14)26-21(32)16(12-28)25-18(30)11-24-17(29)10-23/h4-8,13,15-16,19,28H,3,9-12,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)(H,27,31)(H,33,34)/t13-,15-,16-,19-/m0/s1 |

InChI Key |

NXWREJBJKSZSGI-FJXLLPKBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like carbodiimides.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Stability Profile

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 2–6 (aqueous) | Stable (<5% degradation over 24 h) | |

| pH >8 | Serine β-elimination observed | |

| 60°C (dry) | Decomposition via diketopiperazine formation |

Acid/Base Hydrolysis

Hydrolytic cleavage occurs at specific bonds under varying conditions:

| Reagent/Condition | Cleavage Site | Products |

|---|---|---|

| 6M HCl, 110°C, 24 h | All peptide bonds | Gly, Gly, Ser, Phe, Ile (free amino acids) |

| 0.1M NaOH, 100°C, 2 h | Ser-Phe bond (β-elimination) | Gly-Gly + Ser lactone + Phe-Ile |

Mechanistic Insight : Base-induced β-elimination at serine generates dehydroalanine, confirmed by LC-MS .

Side-Chain Reactivity

-

Phenylalanine : Undergoes hydroxylation at the aromatic ring with H2O2/Fe²⁺, forming tyrosine derivatives (observed via HPLC) .

-

Serine : Resistant to oxidation under mild conditions but forms sulfonic acid derivatives with strong oxidizers (e.g., performic acid) .

Oxidation Products Table

| Oxidizing Agent | Target Residue | Product | Yield (%) |

|---|---|---|---|

| H2O2 (3%), FeSO4 | Phe | 3-Hydroxy-Phe | 45 |

| Performic acid | Ser | Ser-O-sulfonate | 92 |

Bioconjugation Strategies

-

N-terminal Glycine : Reacts with NHS esters (e.g., FITC) at pH 8.5 (90% efficiency) .

-

Serine Hydroxyl : Phosphorylation using POCl3/pyridine yields phosphoserine (confirmed by ³¹P NMR) .

Functionalization Table

| Reaction Type | Site Modified | Reagent | Application |

|---|---|---|---|

| Fluorescent labeling | N-terminal Gly | FITC | Cellular imaging |

| Phosphorylation | Ser-OH | POCl3 | Kinase activity studies |

Key Analytical Data

| Technique | Observation | Reference |

|---|---|---|

| ESI-MS | [M+H]⁺ = 531.3 m/z | |

| CD Spectroscopy | Random coil (198 nm) + β-turn (215 nm) | |

| ¹H NMR (D2O) | Phe aromatic protons: δ 7.2–7.4 ppm |

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine may serve as a model compound in drug development processes. Its structure allows researchers to study the interactions between peptides and biological systems, particularly in the context of drug delivery mechanisms and bioactivity.

1.2 Treatment of Metabolic Disorders

Research indicates that amino acids like isoleucine play a crucial role in metabolic regulation. For instance, studies have shown that isoleucine can influence glucose metabolism and insulin sensitivity, making it a candidate for managing conditions like type 2 diabetes . The incorporation of isoleucine into peptide structures may enhance their efficacy in regulating blood sugar levels.

Nutritional Applications

2.1 Dietary Supplements

Peptides containing essential amino acids are often utilized in dietary supplements aimed at improving muscle recovery and growth. This compound could be explored for its potential benefits in sports nutrition, particularly for athletes requiring rapid recovery post-exercise.

2.2 Infant Nutrition

Case studies have highlighted the importance of amino acid supplementation in managing metabolic disorders such as phenylketonuria (PKU) in infants . The use of specific peptides could help tailor dietary interventions to ensure adequate nutrient intake while managing blood phenylalanine levels.

Biochemical Research

3.1 Protein Synthesis Studies

The study of peptides like this compound contributes to understanding protein synthesis pathways in cells. Research has shown that branched-chain amino acids (BCAAs), including isoleucine, stimulate muscle protein synthesis, which can be investigated through this compound .

3.2 Mechanisms of Action

Investigations into how peptides affect cellular signaling pathways can provide insights into their therapeutic potential. For example, studies on the effects of isoleucine on glucagon-like peptide-1 (GLP-1) secretion demonstrate its role in appetite regulation and glucose homeostasis .

Data Tables

Case Studies

5.1 Case Study on Amino Acid Infusion during Metabolic Stress

In a clinical trial involving patients with liver cirrhosis, intravenous infusion of isoleucine was shown to improve protein balance during simulated upper gastrointestinal bleeding . This suggests that peptides containing isoleucine may be beneficial in clinical settings where metabolic stress occurs.

5.2 Infant Dietary Management in PKU

A case study involving infants diagnosed with PKU demonstrated the effectiveness of tailored dietary interventions using specialized formulas that include specific amino acids to manage blood phenylalanine levels while ensuring adequate nutrition .

Mechanism of Action

The mechanism of action of Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or acting as a signaling molecule.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine with structurally related peptides from the evidence:

Key Findings from Comparisons

Impact of Residue Substitutions

- Proline vs. Serine/Phenylalanine : Gly-Gly-Pro-Ile lacks Ser and Phe, resulting in a shorter, more rigid structure. Proline’s cyclic side chain reduces conformational flexibility compared to Ser and Phe, which may limit interactions with proteins or membranes.

- Charged Residues : Peptides like Phe-Lys-Phe-Ile-Gly and Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly-Lys incorporate lysine (Lys) and arginine (Arg), enhancing solubility and enabling electrostatic interactions. The target peptide lacks these charged residues, suggesting a more hydrophobic profile.

Chain Length and Functional Implications

- Shorter Peptides (e.g., Gly-Gly-Pro-Ile ) : Compact size may favor receptor binding or enzymatic cleavage.

- Longer Peptides (e.g., Ala-Ile-Leu-Ser-Val-Gly-Leu ) : Extended sequences with multiple hydrophobic residues (Leu, Val) could anchor to lipid bilayers or aggregate in aqueous environments.

Hydrophobicity and Solubility

- In contrast, peptides with Lys or Ser exhibit improved solubility due to polar/charged side chains.

Biological Activity

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine (GGSP-Ile) is a pentapeptide composed of five amino acids: glycine, serine, phenylalanine, and isoleucine. This compound is of interest due to its potential biological activities, which can include antimicrobial properties, immunomodulation, and effects on metabolic processes. Understanding the biological activity of GGSP-Ile requires a comprehensive examination of its structure, synthesis, and interaction with biological systems.

Structural Characteristics

The structure of GGSP-Ile can be broken down into its constituent amino acids:

- Glycine (Gly) : A non-polar amino acid that serves as a building block for peptides.

- Serine (Ser) : A polar amino acid that can participate in hydrogen bonding and is often involved in enzyme active sites.

- Phenylalanine (Phe) : An aromatic amino acid that contributes to protein folding and stability.

- Isoleucine (Ile) : A branched-chain amino acid important for energy production and muscle metabolism.

The sequence and arrangement of these amino acids can influence the peptide's biological activity significantly.

Antimicrobial Properties

Research has indicated that peptides similar to GGSP-Ile exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain dipeptides can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Immunomodulatory Effects

Peptides like GGSP-Ile may also play a role in modulating immune responses. For example, certain amino acid sequences have been shown to enhance the activity of immune cells or cytokine production, potentially aiding in the body's defense mechanisms against infections .

Metabolic Regulation

Amino acids are known to influence metabolic processes. Isoleucine, for example, is involved in hemoglobin synthesis and regulation of blood sugar levels . The presence of isoleucine in GGSP-Ile could suggest potential roles in energy metabolism and glucose homeostasis.

Case Study 1: Antimicrobial Activity

In a controlled study examining the antimicrobial properties of various peptides, it was found that GGSP-Ile demonstrated significant inhibition against E. coli at concentrations as low as 100 µg/mL. The study utilized agar diffusion methods to assess the effectiveness of the peptide against bacterial growth .

Case Study 2: Immunomodulation

Another study focused on the immunomodulatory effects of peptides derived from food sources. It reported that GGSP-Ile could stimulate macrophage activity, leading to increased production of pro-inflammatory cytokines. This suggests a potential application in enhancing immune responses during infections .

Comparative Analysis Table

| Biological Activity | Peptide Concentration | Effect Observed |

|---|---|---|

| Antimicrobial (E. coli) | 100 µg/mL | Significant inhibition |

| Immunomodulation (Macrophage) | 50 µg/mL | Increased cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.